molecular formula C17H15N3O B2564771 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole CAS No. 881988-92-7

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole

Cat. No.: B2564771
CAS No.: 881988-92-7
M. Wt: 277.327
InChI Key: CHIFQFSSEQZPEY-UHFFFAOYSA-N
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Description

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of indole and oxadiazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both indole and oxadiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Attachment of the Indole Moiety: The indole moiety can be introduced through a condensation reaction between the oxadiazole derivative and an indole precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3 or NaOH.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole is unique due to the combination of indole and oxadiazole moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-7-14(8-3-1)17-19-18-16(21-17)12-20-11-10-13-6-4-5-9-15(13)20/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIFQFSSEQZPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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